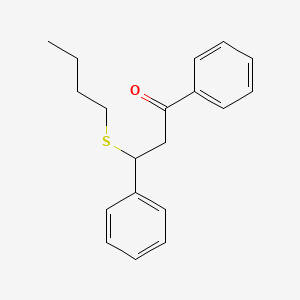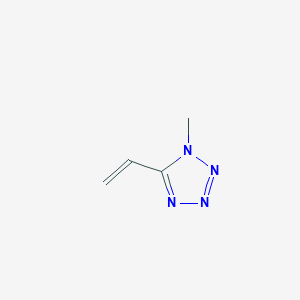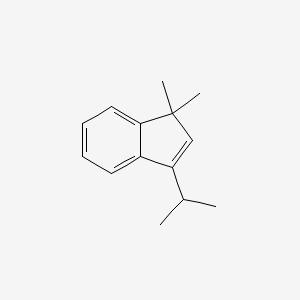
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C18H40OSi2. It is a derivative of disiloxane, characterized by the presence of two heptyl groups and four methyl groups attached to the silicon atoms. This compound is known for its unique chemical properties and versatility in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation of alkenes or alkynes with hydrosilanes in the presence of a catalyst such as Karstedt’s catalyst . The reaction typically involves the addition of Si-H bonds to unsaturated carbon-carbon bonds, resulting in the formation of the desired disiloxane derivative.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale hydrosilylation reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds to alkenes or alkynes.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Reduction: Reaction with reducing agents to form silanes.
Common Reagents and Conditions
Hydrosilylation: Typically performed with Karstedt’s catalyst at moderate temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrosilylation: Formation of various organosilicon compounds.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Aplicaciones Científicas De Investigación
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets and pathways. In hydrosilylation reactions, the compound acts as a hydride donor, facilitating the addition of Si-H bonds to unsaturated carbon-carbon bonds. The presence of heptyl and methyl groups enhances its reactivity and stability, making it an effective reagent in various chemical processes .
Comparación Con Compuestos Similares
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in organometallic chemistry.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: Used as a starting material for the synthesis of substitution products with tetrachlorides of silicon and tin.
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane: Employed in the preparation of silicon-modified polyamides.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
18544-27-9 |
|---|---|
Fórmula molecular |
C18H42OSi2 |
Peso molecular |
330.7 g/mol |
Nombre IUPAC |
heptyl-[heptyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C18H42OSi2/c1-7-9-11-13-15-17-20(3,4)19-21(5,6)18-16-14-12-10-8-2/h7-18H2,1-6H3 |
Clave InChI |
SLOIAUPBXLDNNP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


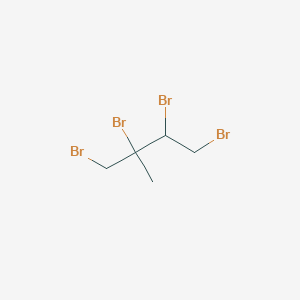
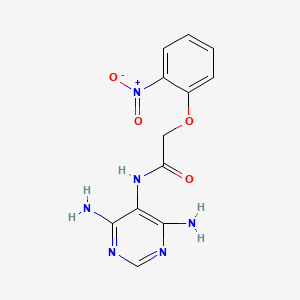

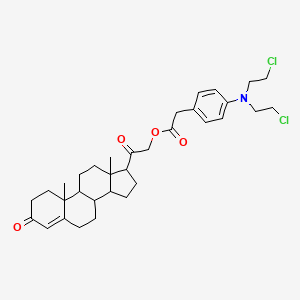
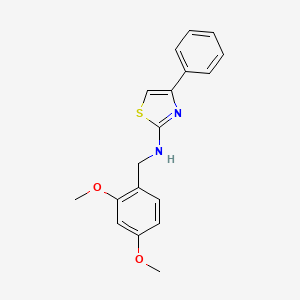
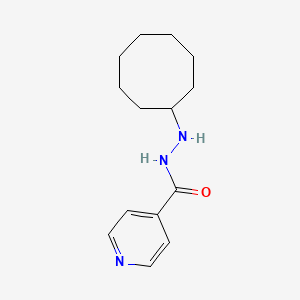


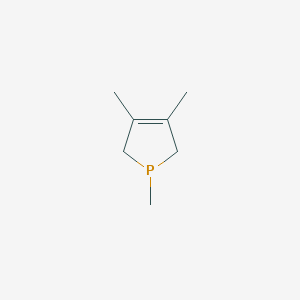
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)

